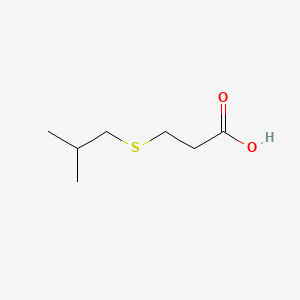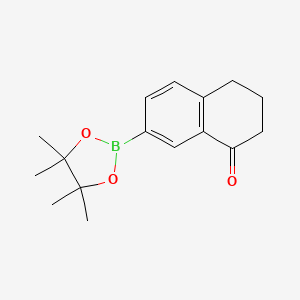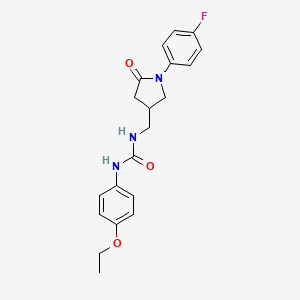
2-Bromo-5-(cyclobutylmethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(cyclobutylmethoxy)pyrazine is an organic compound with the molecular formula C9H11BrN2O It is a pyrazine derivative that features a bromine atom and a cyclobutylmethoxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dibromopyrazine and cyclobutylmethanol.
Reaction Conditions: The key step involves the nucleophilic substitution of one of the bromine atoms in 2,5-dibromopyrazine with the cyclobutylmethoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclobutylmethoxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The cyclobutylmethoxy group can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of a suitable solvent (e.g., ether or THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) and a solvent (e.g., DMF or toluene).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted pyrazine derivatives.
Coupling Reactions: Formation of biaryl or vinyl-substituted pyrazine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the cyclobutylmethoxy group.
Scientific Research Applications
2-Bromo-5-(cyclobutylmethoxy)pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its pyrazine core is a common motif in many bioactive compounds.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for drug development.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclobutylmethoxy)pyrazine depends on its specific application
Molecular Targets: The pyrazine ring can interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Pathways Involved: The compound may influence biochemical pathways by binding to specific molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyrazine: Similar structure but with a chlorine atom instead of the cyclobutylmethoxy group.
2-Bromo-5-methoxypyrazine: Similar structure but with a methoxy group instead of the cyclobutylmethoxy group.
2-Bromo-5-(cyclopropylmethoxy)pyrazine: Similar structure but with a cyclopropylmethoxy group instead of the cyclobutylmethoxy group.
Uniqueness
2-Bromo-5-(cyclobutylmethoxy)pyrazine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-5-(cyclobutylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGSSFTCGWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)
![N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2436745.png)
![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2436756.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2436759.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)


